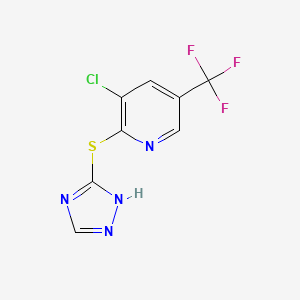
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine (C2TFP) is a small molecule that has recently been gaining attention in the scientific community due to its potential applications in a variety of areas. C2TFP is a synthetic compound that has a unique structure and chemical properties that make it an attractive candidate for a wide range of research applications.
Applications De Recherche Scientifique
Synthesis of Key Intermediates
Research has highlighted the synthesis of intermediates crucial for developing efficient herbicides. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the herbicide trifloxysulfuron, involved a process starting from nicotinamide via Hofmann degradation, with a notable overall yield improvement (Zuo Hang-dong, 2010).
Characterization of Novel Compounds
The characterization and investigation of novel compounds for antimicrobial activities and DNA interaction provide a foundation for potential pharmaceutical applications. An example includes the study of 2-chloro-6-(trifluoromethyl)pyridine, characterized by various spectroscopic methods and tested for antimicrobial activities, demonstrating the compound's potential therapeutic applications (M. Evecen et al., 2017).
Application in Photoluminescent Properties
Another area of research is the development of compounds with significant photoluminescent properties. For instance, a study on 2-(1H-1,2,4-Triazol-3-yl)pyridine investigated its suitability as a ligand for Y(III), Sm(III), Eu(III), Gd(III), and Tb(III) complexes, revealing impressive luminescent properties under UV excitation, which could be applied in optical devices (C. Stan et al., 2015).
Propriétés
IUPAC Name |
3-chloro-2-(1H-1,2,4-triazol-5-ylsulfanyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4S/c9-5-1-4(8(10,11)12)2-13-6(5)17-7-14-3-15-16-7/h1-3H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZJQOZPSMPXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NC=NN2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-(1H-1,2,4-triazol-3-ylsulfanyl)-5-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2707422.png)


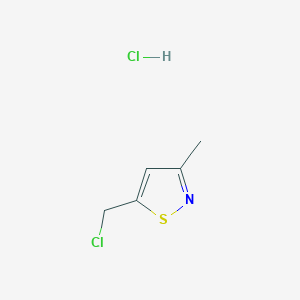
![4,7-Dimethyl-6-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2707428.png)
![3-amino-N-(3-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2707429.png)
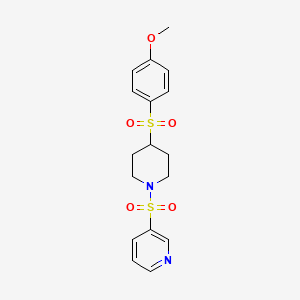
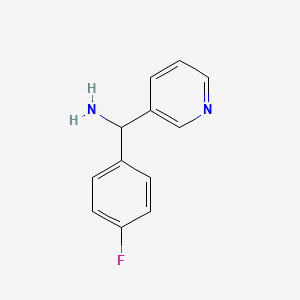
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide](/img/structure/B2707435.png)
![1-[1-(2-Methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2707436.png)
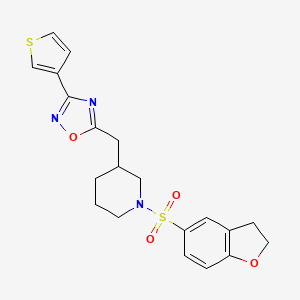
![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B2707439.png)

